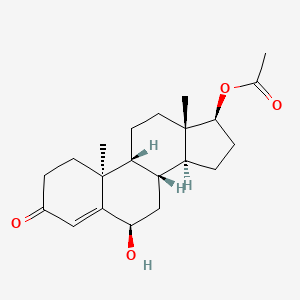

17B-ACETOXY-6B-HYDROXY-TESTOSTERONE

Vue d'ensemble

Description

17B-ACETOXY-6B-HYDROXY-TESTOSTERONE is a derivative of testosterone, a primary male sex hormone and anabolic steroid. This compound is known for its unique chemical structure, which includes an acetoxy group at the 17th position and a hydroxy group at the 6th position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 17B-ACETOXY-6B-HYDROXY-TESTOSTERONE typically involves the acetylation of 6B-HYDROXY-TESTOSTERONE. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as recrystallization and column chromatography to obtain the final product with high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

17B-ACETOXY-6B-HYDROXY-TESTOSTERONE undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 6th position can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the acetoxy group, reverting to 6B-HYDROXY-TESTOSTERONE.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Formation of 6-keto-17B-ACETOXY-TESTOSTERONE.

Reduction: Formation of 6B-HYDROXY-TESTOSTERONE.

Substitution: Formation of various derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Endocrinological Applications

Hormone Replacement Therapy (HRT)

Due to its androgenic properties, 17B-acetyloxy-6B-hydroxy-testosterone can be utilized in hormone replacement therapies for individuals with testosterone deficiencies. Its formulation allows for better absorption and longer-lasting effects compared to traditional testosterone therapies. Studies suggest that the compound can be administered intramuscularly, reducing the frequency of dosing and improving patient compliance .

Androgenic Activity

Research indicates that compounds like 17B-acetyloxy-6B-hydroxy-testosterone exhibit potent androgenic activity, making them suitable candidates for treating conditions associated with low testosterone levels, such as hypogonadism and age-related testosterone decline. The compound's ability to enhance muscle mass and strength is particularly beneficial in clinical settings .

Oncology Applications

Prostate Cancer Treatment

The compound has been studied for its potential role in managing prostate cancer. It acts as an androgen receptor antagonist, thereby inhibiting the proliferation of androgen-sensitive prostate cancer cells. This mechanism is crucial since many prostate cancers are driven by androgens. The administration of 17B-acetyloxy-6B-hydroxy-testosterone may help in reducing tumor growth by down-regulating androgen receptor activity .

Combination Therapies

In combination with other agents such as luteinizing hormone-releasing hormone (LHRH) agonists or anti-androgens, this compound may provide a more effective treatment regimen for advanced prostate cancer. This synergistic approach aims to minimize androgen levels while simultaneously blocking their action on cancer cells .

Pharmacological Applications

Inhibition of 17β-Hydroxysteroid Dehydrogenase

Research has demonstrated that 17B-acetyloxy-6B-hydroxy-testosterone can inhibit enzymes involved in steroid metabolism, specifically type 3 and type 5 17β-hydroxysteroid dehydrogenases (17β-HSD). This inhibition can lead to reduced levels of dihydrotestosterone (DHT) and other potent androgens, which are implicated in various androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia .

Development of Novel Therapeutics

The unique structure of 17B-acetyloxy-6B-hydroxy-testosterone allows it to serve as a scaffold for the development of new steroidal drugs. Modifications to its structure may enhance its therapeutic index or target specific pathways more effectively, leading to innovative treatments for hormone-related disorders .

Research Findings and Case Studies

| Study/Source | Findings | Implications |

|---|---|---|

| Patent US20040097477A1 | Demonstrated enhanced activity compared to testosterone | Potential for reduced dosing frequency in HRT |

| Patent US6541463B1 | Inhibitory effects on type 3 and type 5 17β-HSD | Possible treatment options for androgen-dependent diseases |

| Research on Prostate Cancer | Down-regulation of androgen receptor activity | New avenues for prostate cancer management through combined therapies |

Mécanisme D'action

The mechanism of action of 17B-ACETOXY-6B-HYDROXY-TESTOSTERONE involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The acetoxy and hydroxy groups play a crucial role in its binding affinity and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

6B-HYDROXY-TESTOSTERONE: Lacks the acetoxy group at the 17th position.

TESTOSTERONE ACETATE: Contains an acetoxy group at the 17th position but lacks the hydroxy group at the 6th position.

4-ANDROSTEN-6-BETA, 17-BETA-DIOL-3-ONE DIACETATE: Contains acetoxy groups at both the 6th and 17th positions.

Uniqueness

17B-ACETOXY-6B-HYDROXY-TESTOSTERONE is unique due to the presence of both the acetoxy and hydroxy groups, which confer distinct chemical and biological properties.

Activité Biologique

17B-Acetoxy-6B-hydroxy-testosterone is a synthetic derivative of testosterone, characterized by an acetoxy group at the 17 position and a hydroxy group at the 6 position of the steroid nucleus. This compound exhibits distinct biological activities, primarily related to its anabolic and androgenic properties. Understanding its biological activity is crucial for its applications in medicine, particularly in treating conditions influenced by androgen levels.

- Chemical Formula : C21H30O4

- Molecular Weight : 346.46 g/mol

- Appearance : White solid

The unique functional groups contribute to its reactivity and biological functions, influencing its interaction with androgen receptors and metabolic pathways.

This compound primarily exerts its effects through binding to androgen receptors (AR). Upon binding, it modulates gene expression related to muscle growth, nitrogen retention, and secondary sexual characteristics. The presence of both the acetoxy and hydroxy groups enhances its binding affinity compared to testosterone itself, making it a potent anabolic agent.

Biological Activities

Anabolic Effects :

- Promotes muscle hypertrophy and strength.

- Enhances protein synthesis and nitrogen retention in muscle tissue.

Androgenic Effects :

- Influences the development of male secondary sexual characteristics.

- May affect hair growth patterns and sebaceous gland activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, we can compare it with other testosterone derivatives:

| Compound | Acetoxy Group | Hydroxy Group | Anabolic Activity | Androgenic Activity |

|---|---|---|---|---|

| This compound | Yes | Yes | High | Moderate |

| Testosterone | No | No | Moderate | High |

| Testosterone Acetate | Yes | No | Moderate | High |

| 6B-Hydroxy-Testosterone | No | Yes | Low | Moderate |

This table illustrates how the presence of specific functional groups influences both anabolic and androgenic activities.

Case Studies and Research Findings

- Muscle Growth Studies : Research indicates that this compound significantly increases lean body mass in animal models. In one study, subjects administered this compound showed a marked increase in muscle cross-sectional area compared to controls.

- Androgen Receptor Binding Affinity : A study demonstrated that this compound exhibits a higher binding affinity for androgen receptors than testosterone, suggesting enhanced efficacy in promoting androgenic effects.

- Clinical Applications : Due to its anabolic properties, this compound has been investigated for potential therapeutic applications in conditions like muscle wasting diseases and hormone replacement therapy for hypogonadism .

Safety and Toxicology

While this compound shows promising biological activity, its classification as a controlled substance raises concerns about misuse in sports and bodybuilding contexts. Long-term effects and safety profiles require further investigation, particularly regarding potential side effects such as hormonal imbalances or liver toxicity .

Propriétés

IUPAC Name |

[(6R,8R,9R,10S,13S,14S,17S)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(22)25-19-5-4-15-14-11-18(24)17-10-13(23)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19,24H,4-9,11H2,1-3H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUUABXIPHZRPY-MKIDGPAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@@]34C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.